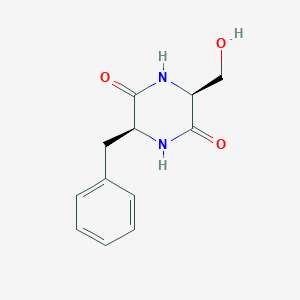
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Descripción general
Descripción
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione is a natural product found in Torrubiella hemipterigena with data available.
Actividad Biológica
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O4
- Molecular Weight : 246.25 g/mol
Antitumor Activity
Recent studies have indicated that compounds with a piperazine core, including this compound, exhibit significant antitumor activity. The compound's mechanism appears to involve the modulation of tubulin dynamics, which is crucial for cell division and growth.
- Cytotoxicity : In vitro assays have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it was reported that the IC50 values for certain derivatives in tumor models ranged from 34 to 100 µM. These values indicate a promising potential for further development as an anticancer agent .
- Mechanism of Action : The antitumor effects are believed to be mediated through the induction of apoptosis and inhibition of cell migration. Specifically, studies have shown that treatment with this compound leads to significant morphological changes in treated cells and increased lactate dehydrogenase (LDH) release, indicating cellular damage and death .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. Research indicates that piperazine derivatives can interfere with the motility of helminths, making them effective against parasitic infections.
- Efficacy Against Parasites : In studies involving muscle larvae of Trichinella spiralis, this compound exhibited a higher mortality rate compared to traditional anthelmintics like albendazole (ABZ) and ivermectin .
Study 1: Cytotoxicity Evaluation
A study conducted on various piperazine derivatives including this compound revealed:
| Compound | Cell Line | IC50 (µM) | Efficacy Compared to ABZ |
|---|---|---|---|
| Compound A | MDA-MB 231 | 34.31 | 1.5x |
| Compound B | U-87 MG | 38.29 | 1.2x |
| (3S,6S)-3-benzyl... | Various | 34 - 100 | Variable |
This table summarizes the cytotoxic effects observed in different cancer cell lines.
Study 2: Anthelmintic Activity
In another investigation focusing on the anthelmintic potential:
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Ivermectin | 100 | 78.3 |
| Albendazole | 100 | 15.6 |
| (3S,6S)-3-benzyl... | 100 | >80 |
The above data highlights the superior efficacy of this compound against muscle larvae compared to standard treatments.
Propiedades
IUPAC Name |
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJKWEYCUNYTGY-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426225 | |
| Record name | Cyclo(Phe-Ser) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35591-00-5 | |
| Record name | Cyclo(Phe-Ser) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















